Product packaging for 2-Fluoro-4-(iodomethyl)pyridine(Cat. No.:)

2-Fluoro-4-(iodomethyl)pyridine

Cat. No.: B13426007
M. Wt: 237.01 g/mol
InChI Key: MHJIGSWCDKTXJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(iodomethyl)pyridine is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FIN B13426007 2-Fluoro-4-(iodomethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

IUPAC Name

2-fluoro-4-(iodomethyl)pyridine

InChI

InChI=1S/C6H5FIN/c7-6-3-5(4-8)1-2-9-6/h1-3H,4H2

InChI Key

MHJIGSWCDKTXJN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CI)F

Origin of Product

United States

The Significance of Fluorinated Pyridine Derivatives in Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govnih.gov In the context of pyridine (B92270) chemistry, the strategic placement of a fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the basicity of the pyridine nitrogen. nih.gov These attributes have rendered fluorinated pyridine derivatives indispensable in the design of new pharmaceuticals and agrochemicals. nih.gov The electron-withdrawing nature of fluorine can also activate the pyridine ring for certain chemical transformations, making these compounds versatile synthetic intermediates.

A Comparative Look at Halogenated Pyridine Isomers

The identity and position of a halogen substituent on the pyridine (B92270) ring significantly influence its reactivity. In nucleophilic aromatic substitution (SNAr) reactions, which are crucial for the functionalization of the pyridine core, the reactivity of halopyridines generally follows the trend F > Cl > Br > I for the leaving group at the 2- and 4-positions. nih.govquimicaorganica.org This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step in many SNAr reactions. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov

The position of the halogen also dictates the regioselectivity of reactions. Halogens at the 2- and 4-positions readily undergo nucleophilic substitution due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org In contrast, 3-halopyridines are generally less reactive towards nucleophiles.

Below is a comparative table of the physical properties of some halogenated pyridine isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Fluoropyridine372-48-5C₅H₄FN97.09125-126
2-Chloropyridine109-09-1C₅H₄ClN113.54169-170
2-Bromopyridine109-04-6C₅H₄BrN158.00193-194
2-Iodopyridine (B156620)1121-59-1C₅H₄IN205.00205-210
4-Chloropyridine626-61-9C₅H₄ClN113.54147-148

The Versatile Role of 2 Fluoro 4 Iodomethyl Pyridine As a Synthetic Intermediate

Strategies for the Construction of the Pyridine Core

The synthesis of this compound generally utilizes a pre-existing pyridine framework, which is then modified. The primary starting material for this synthetic route is 2-fluoro-4-methylpyridine. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

Precursor Synthesis via Functionalization of 2-Fluoro-4-methylpyridine

The conversion of 2-fluoro-4-methylpyridine into the target iodo-compound involves a sequence of reactions designed to functionalize the 4-methyl group. This pathway includes chlorination, hydrolysis, and subsequent conversion to a reactive intermediate suitable for iodination.

The initial step involves the free-radical chlorination of the methyl group of 2-fluoro-4-methylpyridine. This reaction transforms the methyl group into a more reactive chloromethyl group, yielding 2-fluoro-4-(chloromethyl)pyridine. The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to ultraviolet (UV) light. google.com During this process, hydrogen chloride (HCl) is formed as a byproduct. To prevent the protonation of the basic pyridine nitrogen, which would form a hydrochloride salt and hinder the reaction, a base is often added to neutralize the acid as it forms. google.com

Following chlorination, the resulting 2-fluoro-4-(chloromethyl)pyridine is hydrolyzed to produce 2-fluoro-4-pyridinemethanol. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, a crucial intermediate for the next stage of the synthesis.

Reaction Step Reagents and Conditions Intermediate Product
Side-Chain Chlorination 2-Fluoro-4-methylpyridine, Chlorine (Cl2), Radical Initiator (e.g., AIBN), optional solvent.2-Fluoro-4-(chloromethyl)pyridine
Hydrolysis 2-Fluoro-4-(chloromethyl)pyridine, Water, optional base.2-Fluoro-4-pyridinemethanol

To facilitate the final iodination step, the hydroxyl group of 2-fluoro-4-pyridinemethanol is converted into a better leaving group. One of the most common methods to achieve this is through methanesulfonylation, which forms a mesylate ester. The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base neutralizes the HCl generated during the reaction. The resulting product, (2-fluoro-4-pyridyl)methyl methanesulfonate, contains a highly effective leaving group (mesylate), priming the molecule for nucleophilic substitution with an iodide ion.

Reaction Step Reagents and Conditions Product
Methanesulfonylation 2-Fluoro-4-pyridinemethanol, Methanesulfonyl Chloride (MsCl), Triethylamine (TEA), in a suitable solvent (e.g., Dichloromethane).(2-Fluoro-4-pyridyl)methyl methanesulfonate

Other Halogenation Approaches to Form Iodomethyl Functionality

Besides the mesylate route, other halogenation strategies can be employed to form the iodomethyl group. The intermediate 2-fluoro-4-(chloromethyl)pyridine can be directly converted to this compound via a Finkelstein reaction. This involves treating the chloride with an iodide salt, such as sodium iodide, in a solvent like acetone. The thermodynamic driving force for this reaction is the precipitation of the less soluble sodium chloride from the acetone, pushing the equilibrium towards the formation of the iodo-compound. Alternatively, the alcohol intermediate, 2-fluoro-4-pyridinemethanol, can be directly converted to the iodide using reagents like triphenylphosphine, iodine, and imidazole (B134444) in what is known as the Appel reaction.

In Situ Generation and Optimized Reaction Conditions

Given that alkyl iodides can be sensitive to light and potentially unstable over long periods, this compound is often generated in situ. This means the compound is prepared and immediately used in the next step of a reaction sequence without being isolated, thus minimizing degradation.

Iodination from Mesylate Precursors with Iodide Salts (e.g., Sodium Iodide)

The conversion of the mesylate precursor, (2-fluoro-4-pyridyl)methyl methanesulfonate, to the final product is a classic and efficient nucleophilic substitution reaction. sigmaaldrich.comsigmaaldrich.com This transformation is carried out by reacting the mesylate with a source of iodide ions, most commonly sodium iodide (NaI).

The reaction is typically performed in a polar aprotic solvent. Acetone is a frequent choice because it readily dissolves the reactants but not the sodium mesylate byproduct, which precipitates out of the solution, driving the reaction to completion. Other solvents such as N,N-dimethylformamide (DMF) can also be used effectively. This step finalizes the synthesis, yielding the target compound, this compound.

Reaction Step Precursor Reagents and Conditions Final Product
Iodination (Finkelstein Reaction) (2-Fluoro-4-pyridyl)methyl methanesulfonateSodium Iodide (NaI) in Acetone or DMF, typically at room or elevated temperature.This compound

Influence of Catalysts and Bases on Reaction Efficacy (e.g., Lithium tert-Butoxide)

The efficacy of the side-chain iodination of 2-Fluoro-4-methylpyridine is significantly influenced by the choice of catalysts and the presence of bases.

Catalysts:

The reaction proceeds via a free-radical chain mechanism, which necessitates the use of a radical initiator to commence the reaction. Common radical initiators that can be employed for this purpose include:

Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator that decomposes upon heating to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. The generated radicals then initiate the chain reaction.

Benzoyl Peroxide (BPO): BPO is another common radical initiator that cleaves upon heating to form two benzoyloxy radicals, which can then initiate the halogenation process.

The choice of initiator and its concentration can impact the reaction rate and the formation of byproducts. The optimal concentration is typically a catalytic amount, sufficient to sustain the radical chain reaction without promoting undesirable side reactions.

Bases:

The role of a base, such as Lithium tert-butoxide (LiOtBu) , in this radical reaction is not conventional. Lithium tert-butoxide is a strong, non-nucleophilic base, typically used to deprotonate acidic protons. In the context of a radical iodination, its influence could be multifaceted:

Potential for Alternative Reaction Pathways: While the primary pathway is expected to be a radical substitution, the presence of a strong base could potentially open up alternative, minor reaction pathways. However, for a selective side-chain iodination, conditions are generally chosen to favor the radical mechanism.

It is important to note that the use of a strong base in a radical reaction is not always standard practice and its effect must be carefully evaluated for each specific substrate and reaction condition.

Process Optimization for Enhanced Yield and Selectivity

To maximize the yield of this compound and minimize the formation of impurities, several reaction parameters can be optimized.

ParameterInfluence on Yield and SelectivityOptimized Conditions (Hypothetical)
Solvent The choice of solvent is crucial. It should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for radical halogenations include carbon tetrachloride (CCl₄), cyclohexane (B81311), and benzene. However, due to toxicity and environmental concerns, alternative solvents are often preferred.A non-polar, inert solvent such as cyclohexane or acetonitrile (B52724) would be a suitable choice.
Temperature The reaction temperature must be carefully controlled to ensure a steady rate of radical initiation without promoting excessive side reactions or decomposition of the desired product. The optimal temperature is often near the boiling point of the solvent when using a thermal initiator like AIBN or BPO.A reaction temperature in the range of 60-80 °C would likely be optimal, depending on the chosen solvent and initiator.
Concentration of Reactants The relative concentrations of 2-Fluoro-4-methylpyridine, NIS, and the radical initiator can affect the reaction outcome. A slight excess of NIS may be used to ensure complete conversion of the starting material.A molar ratio of 1:1.1:0.1 for 2-Fluoro-4-methylpyridine:NIS:AIBN could be a good starting point for optimization.
Reaction Time The reaction time should be sufficient to allow for complete conversion of the starting material. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).Reaction times can vary from a few hours to overnight, depending on the specific conditions. Monitoring is key to determining the optimal duration.
Work-up Procedure A proper work-up procedure is essential to isolate the pure product. This typically involves quenching the reaction, washing the organic layer to remove any unreacted NIS and the succinimide (B58015) byproduct, drying the organic layer, and removing the solvent. The crude product is then purified, usually by column chromatography.The reaction mixture would be cooled, filtered to remove succinimide, washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by silica (B1680970) gel column chromatography would then yield the final product.

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and selectivity.

Nucleophilic Substitution Reactions at the Iodomethyl Group

The carbon-iodine bond in the 4-(iodomethyl) group is the most labile site for nucleophilic attack. The electron-withdrawing nature of the 2-fluoro-substituted pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to displacement by a variety of nucleophiles.

Alkylation Reactions with Carbon-Based Nucleophiles (e.g., Anthrone (B1665570) Dialkylation)

The iodomethyl group readily participates in alkylation reactions with carbon-based nucleophiles. This reactivity is exemplified in processes such as the dialkylation of anthrone. In these reactions, the enolate of anthrone, a potent carbon nucleophile, displaces the iodide ion to form a new carbon-carbon bond. The high reactivity of the iodomethyl group facilitates such transformations, often proceeding under mild conditions.

The efficiency of alkylation at the iodomethyl position is influenced by the nature of the leaving group, with iodide being superior to bromide and chloride. nih.gov This trend highlights the importance of the leaving group's ability to depart in nucleophilic substitution reactions. nih.gov

Formation of C-N, C-O, C-S, and C-P Bonds via Substitution

A wide array of heteroatom nucleophiles can displace the iodide of this compound to forge new carbon-heteroatom bonds. This versatility is crucial for the synthesis of diverse molecular architectures.

C-N Bond Formation: Amines, amides, and other nitrogen-containing heterocycles can serve as nucleophiles to create C-N bonds. These reactions are fundamental in the synthesis of many biologically active compounds. Copper-catalyzed cross-coupling reactions have emerged as powerful methods for forming C-N bonds with aryl halides, often requiring ligands to facilitate the process under milder conditions. nih.govresearchgate.net

C-O Bond Formation: Alkoxides and phenoxides react to form ethers. The reaction of 2-fluoro-3-methylpyridine (B30981) with a tertiary allyl alcohol, for instance, leads to the formation of a pyridine ether through nucleophilic aromatic substitution, where the alcohol displaces the fluorine atom. researchgate.net

C-S Bond Formation: Thiolates are excellent nucleophiles for displacing the iodide, leading to the formation of thioethers. The reaction of 2-iodopyridine (B156620) with sodium thiophenoxide or sodium methanethiolate (B1210775) proceeds efficiently to yield the corresponding 2-substituted pyridines. sci-hub.se

C-P Bond Formation: While less common, phosphines and phosphites can also act as nucleophiles to form C-P bonds, opening avenues to organophosphorus compounds.

The table below summarizes the types of bonds formed through nucleophilic substitution at the iodomethyl group.

Nucleophile TypeBond FormedExample Nucleophiles
Carbon-basedC-CEnolates (e.g., from anthrone), organometallics
Nitrogen-basedC-NAmines, amides, heterocycles
Oxygen-basedC-OAlkoxides, phenoxides
Sulfur-basedC-SThiolates
Phosphorus-basedC-PPhosphines, phosphites

Analysis of Regiochemical and Stereochemical Control in Substitution Processes

Regiochemistry: In molecules with multiple potential electrophilic sites, such as those containing both an iodomethyl group and a reactive pyridine ring, regioselectivity becomes a critical consideration. The significantly higher reactivity of the C-I bond in the iodomethyl group compared to the C-F bond on the pyridine ring generally ensures that nucleophilic substitution occurs preferentially at the 4-position side chain under most conditions. However, the choice of nucleophile and reaction conditions can influence the outcome. For instance, "hard" nucleophiles (like alkoxides) may favor attack at the harder electrophilic center of the pyridine ring, while "soft" nucleophiles (like thiolates) may prefer the softer benzylic carbon. orgchemres.org

Stereochemistry: If the carbon of the iodomethyl group were a stereocenter (i.e., substituted with two different groups in addition to the pyridine ring and iodine), nucleophilic substitution would likely proceed via an S(_N)2 mechanism. This would result in an inversion of configuration at the carbon center. However, for the parent this compound, the methylene (B1212753) carbon is not a stereocenter, so stereochemical outcomes are not a factor in its substitution reactions.

Pyridine Ring Reactivity and Functionalization

The pyridine ring of this compound is electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This inherent electronic property dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (S(_E)Ar) compared to benzene. uoanbar.edu.iqwikipedia.org The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for S(_E)Ar, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqwikipedia.org

If electrophilic substitution were to occur, it would be directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. youtube.com However, forcing conditions are typically necessary, and such reactions are not common for this substrate. uoanbar.edu.iqyoutube.com The presence of the activating, though weakly deactivating, fluorine atom at the 2-position and the iodomethyl group at the 4-position would further complicate the regiochemical outcome of any potential electrophilic substitution.

Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (S(_N)Ar), particularly at the positions ortho and para to the nitrogen (C-2 and C-4). echemi.comquimicaorganica.org In this compound, the fluorine atom at the C-2 position is a good leaving group for S(_N)Ar reactions. nih.govmasterorganicchemistry.com

The rate of S(_N)Ar on halopyridines is often faster for fluoropyridines compared to chloropyridines due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. youtube.com The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the C-2 and C-4 positions. echemi.com

The presence of the iodomethyl group at C-4 further activates the ring for nucleophilic attack at C-2. Therefore, under conditions that favor S(_N)Ar (e.g., strong nucleophiles and/or elevated temperatures), displacement of the fluoride (B91410) ion is a key transformation pathway for this compound.

The table below summarizes the reactivity of the pyridine ring in this compound.

Reaction TypeReactivityPreferred Position(s)Notes
Electrophilic Aromatic Substitution (S(_E)Ar)DeactivatedC-3, C-5Requires harsh conditions; generally not favored. uoanbar.edu.iqwikipedia.org
Nucleophilic Aromatic Substitution (S(_N)Ar)ActivatedC-2Fluorine is a good leaving group; reaction is facilitated by the electron-deficient ring. echemi.comquimicaorganica.orgnih.gov

Derivatization Strategies Utilizing this compound

The most prominent reaction pathway for this compound involves the derivatization at the 4-position due to the exceptional leaving group ability of the iodide on the methyl substituent. The iodomethyl group acts as a powerful electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. rsc.org

Quaternization of nitrogen-containing heterocycles is a well-established transformation. osti.govmdpi.com In the case of this compound, the iodomethyl group serves as an efficient alkylating agent for tertiary amines, leading to the formation of quaternary pyridinium (B92312) salts. This reaction follows a standard SN2 mechanism where the lone pair of the tertiary amine attacks the electrophilic methylene carbon, displacing the iodide anion. ktu.edu The reaction is typically carried out in polar aprotic solvents which help to stabilize the resulting ionic salt. ktu.edu A variety of tertiary amines can be used as nucleophiles to generate a diverse library of pyridinium salts.

Table 1: Representative Quaternization Reactions

SubstrateNucleophileProduct
This compoundPyridine4-((2-Fluoropyridin-4-yl)methyl)pyridinium iodide
This compoundTrimethylamine2-Fluoro-4-((trimethylammonio)methyl)pyridine iodide
This compound4-(Dimethylamino)pyridine4-((2-Fluoropyridin-4-yl)methyl)-1-(dimethylamino)pyridinium iodide
This compoundTriethylamineN,N,N-triethyl-1-(2-fluoropyridin-4-yl)methanaminium iodide

This table represents expected products based on established chemical principles of SN2 reactions and quaternization of amines. ktu.edu

The iodomethyl group of this compound reacts readily with primary and secondary amines via N-alkylation. This nucleophilic substitution reaction provides a direct route to 4-(aminomethyl)-2-fluoropyridine derivatives. Unlike metal-catalyzed amination (e.g., Buchwald-Hartwig), which forms a bond to an aryl carbon, this reaction forms a C-N bond at the benzylic-type position. mdpi.com The reaction proceeds under mild conditions, often requiring only a suitable solvent and potentially a non-nucleophilic base to scavenge the HI generated as a byproduct. The high reactivity of the C-I bond ensures that this transformation is generally efficient.

Table 2: Representative N-Alkylation Reactions with Amines

SubstrateAmine NucleophileProduct
This compoundMorpholine4-((2-Fluoropyridin-4-yl)methyl)morpholine
This compoundPiperidine1-((2-Fluoropyridin-4-yl)methyl)piperidine
This compoundDiethylamineN-((2-Fluoropyridin-4-yl)methyl)-N-ethylethanamine
This compoundAnilineN-((2-Fluoropyridin-4-yl)methyl)aniline

This table represents expected products based on the principles of N-alkylation of amines with alkyl halides.

Synthetic Utility and Advanced Applications in Organic Synthesis

Application as a Building Block in Complex Molecular Architectures

The distinct structural features of 2-Fluoro-4-(iodomethyl)pyridine make it an exceptional starting material for the synthesis of complex molecules, particularly polycyclic heterocycles and substituted pyridine (B92270) scaffolds.

Synthesis of Polycyclic Heterocycles (e.g., Anthrone-Based Derivatives)

A significant application of this compound is in the synthesis of complex polycyclic systems, such as the anthrone-based derivative 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone. This compound has been investigated for its potential as an acetylcholine (B1216132) release enhancing agent. acs.orgnih.gov In a notable synthetic approach, this compound is generated in situ from 2-fluoro-4-mesylpyridine and sodium iodide. This reactive intermediate is then directly used for the dialkylation of anthrone (B1665570) in the presence of a strong base like lithium tert-butoxide. This method has been shown to be efficient and adaptable for large-scale synthesis. acs.org

The reaction proceeds via the nucleophilic attack of the enolate of anthrone on the electrophilic carbon of the iodomethyl group of this compound. The presence of the fluorine atom on the pyridine ring can influence the reactivity of the molecule and the properties of the final product.

Reactant 1Reactant 2ProductApplication of Product
AnthroneThis compound (in situ)10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenoneAcetylcholine release enhancing agent

Construction of Substituted Pyridine Scaffolds

Beyond its use in constructing fused polycyclic systems, this compound serves as a versatile building block for a broader range of substituted pyridine scaffolds. The iodomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functionalities at the 4-position of the 2-fluoropyridine (B1216828) core.

For instance, reaction with amines, thiols, alcohols, and carbanions can lead to the formation of more complex pyridine derivatives with potential applications in medicinal chemistry and materials science. The fluorine atom at the 2-position can also be a site for further modification through nucleophilic aromatic substitution, offering a pathway to di-substituted pyridine derivatives.

Precursor for Advanced Organometallic Reagents

The carbon-iodine bond in this compound provides a handle for the generation of highly reactive organometallic intermediates, which are powerful tools in carbon-carbon bond formation.

Generation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The formation of Grignard and organolithium reagents from alkyl halides is a fundamental transformation in organic synthesis. adichemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comnih.govlibretexts.org In principle, this compound could be converted into the corresponding Grignard reagent, (2-fluoro-4-pyridyl)methylmagnesium iodide, by reaction with magnesium metal. adichemistry.comyoutube.comwikipedia.org Similarly, treatment with a strong reducing agent like lithium metal could yield the organolithium species, (2-fluoro-4-pyridyl)methyllithium. adichemistry.comwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

However, the presence of the acidic protons on the pyridine ring and the potential for side reactions involving the fluoro substituent and the pyridinic nitrogen could complicate these transformations. The generation of such reagents would require carefully controlled conditions to avoid decomposition and ensure the desired reactivity.

Application in Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Organometallic reagents derived from this compound would be valuable partners in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling would allow for the reaction of the corresponding organoborane derivative with aryl or vinyl halides, leading to the synthesis of complex biaryl and vinyl-substituted pyridines. organic-chemistry.orgwikipedia.orglibretexts.org

The Sonogashira coupling of the organometallic species with terminal alkynes would provide a direct route to alkynyl-substituted pyridines, which are important motifs in various functional materials and biologically active molecules. researchgate.netwikipedia.orgwikipedia.orglibretexts.orgyoutube.com

The Heck reaction could potentially involve the palladium-catalyzed coupling of the iodomethyl group with alkenes, although this is a less common application for this type of substrate. wikipedia.orgwikipedia.orguni-muenchen.deorganic-chemistry.orglibretexts.org

While the direct application of organometallic reagents derived from this compound in these specific cross-coupling reactions is not extensively documented, the general utility of these methods with similar pyridine derivatives suggests their potential feasibility.

Development of Functionalized Materials and Ligands

The unique electronic and structural properties of the 2-fluoropyridine moiety, combined with the versatility of the iodomethyl group for introducing further functionality, make this compound an attractive precursor for the design and synthesis of novel functionalized materials and ligands.

Pyridine-based ligands are ubiquitous in coordination chemistry, and the introduction of a fluorine atom can significantly modulate the electronic properties of the metal center, influencing catalytic activity and photophysical properties. researchgate.netnih.govacs.orgresearchgate.net The iodomethyl group allows for the attachment of this fluorinated pyridine unit to larger molecular scaffolds, polymers, or surfaces, leading to the development of new materials with tailored properties. For example, pyridyl-functionalized nanoparticles have been synthesized for applications in drug delivery and bioimaging. acs.orgnih.govuchicago.edu

The ability to construct multidentate ligands incorporating the (2-fluoro-4-pyridyl)methyl unit opens up possibilities for creating novel metal complexes with unique catalytic or material properties.

Design and Synthesis of Ligands for Catalysis

The development of new ligands is a cornerstone of progress in transition-metal catalysis. The electronic and steric properties of a ligand are crucial in tuning the activity, selectivity, and stability of a metal catalyst. While direct research on ligands derived specifically from this compound is not prominent in the available literature, the inherent reactivity of its structure suggests a strong potential for its use as a precursor to a variety of ligand architectures.

The primary reactive handle for ligand synthesis on this molecule is the 4-(iodomethyl) group. The carbon-iodine bond is relatively weak, making the iodomethyl moiety an excellent electrophile for substitution reactions. This allows for the straightforward introduction of various donor atoms to create chelating ligands. For instance, reaction with primary or secondary amines, phosphines, or thiols would yield N-alkylated, P-alkylated, or S-alkylated pyridine derivatives, respectively. These products could function as bidentate or tridentate ligands, coordinating to a metal center through the pyridine nitrogen and the newly introduced donor group.

The presence of the fluorine atom at the 2-position of the pyridine ring is expected to significantly influence the electronic properties of any resulting ligand. Fluorine is a strongly electron-withdrawing group, which would decrease the electron density on the pyridine nitrogen. This electronic modification can have a profound impact on the catalytic activity of the corresponding metal complex. For example, in palladium-catalyzed cross-coupling reactions, the basicity of pyridine-type ligands can correlate with the reaction yield. The reduced basicity of a 2-fluoro-substituted pyridine ligand could modulate the reactivity of the metal center, potentially leading to enhanced catalytic performance or altered selectivity in certain transformations.

The general utility of pyridine derivatives in forming catalytically active metal complexes is well-established. Palladium(II) complexes featuring substituted pyridine ligands have demonstrated efficacy as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. By extension, ligands synthesized from this compound could be incorporated into similar catalytic systems, with the fluoro substituent providing a means to fine-tune the catalyst's electronic profile.

Table 1: Potential Ligand Scaffolds from this compound

ReactantResulting Ligand TypePotential Donor Atoms
Primary/Secondary AminePicolylamine derivativeN, N'
DiphosphinePicolylphosphine derivativeN, P
ThiolPicolylthiol derivativeN, S
Bis(pyrazolyl)methaneScorpionate-type ligandN, N', N''

Integration into Polymer Systems

The structural features of this compound also make it an attractive candidate for incorporation into polymer architectures, either as a functional monomer or as a reagent for post-polymerization modification. The ability to introduce specific functionalities into a polymer backbone or as side chains is critical for developing materials with advanced properties, such as those for drug delivery, catalysis, or electronics.

The highly reactive iodomethyl group can serve as a potent initiating or functionalizing agent in various polymerization techniques. For example, it could potentially be used in certain types of living radical polymerization to grow polymer chains with a terminal pyridine moiety. More commonly, the iodomethyl group would be an excellent site for grafting the pyridine unit onto an existing polymer. Polymers with nucleophilic side chains (e.g., containing hydroxyl, amino, or carboxylate groups) could be readily functionalized by reaction with this compound.

This approach would yield polymers decorated with 2-fluoropyridin-4-ylmethyl side chains. The pyridine units can impart several useful properties to the polymer. They can act as metal-binding sites, turning the polymer into a macromolecular ligand capable of sequestering metal ions or forming a polymer-supported catalyst. The basicity of the pyridine nitrogen also allows for pH-responsive behavior, where the polymer's solubility or conformation can change with varying pH. The fluorine substituent, with its electron-withdrawing nature, would again influence the electronic properties and basicity of the pendant pyridine groups.

While specific examples utilizing this compound in polymer synthesis are not readily found in scientific literature, the principles are well-supported by studies on related vinylpyridines. For instance, poly(2-vinylpyridine) and poly(4-vinylpyridine) are known to form composite materials with metal oxides for applications in photocatalysis. These polymers provide a platform for interaction with other components, a role that could be fulfilled by polymers functionalized with this compound.

Table 2: Potential Roles of this compound in Polymer Systems

ApplicationMethod of IntegrationResulting Polymer Feature
Functional MonomerCopolymerization (if vinylated)Integral pyridine units in backbone
Polymer ModificationGrafting onto existing polymerPendant 2-fluoropyridin-4-ylmethyl groups
InitiatorControlled radical polymerizationTerminal pyridine functionality

Future Perspectives and Emerging Research Directions

Innovative Methodologies for Sustainable Synthesis of 2-Fluoro-4-(iodomethyl)pyridine

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like this compound. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Future methodologies will likely focus on atom economy, reduced environmental impact, and enhanced safety.

Key areas of development include:

Direct C-H Functionalization: Moving away from pre-functionalized starting materials, direct C-H iodination and fluorination of picoline derivatives represent a more atom-economical approach. Research into selective catalysts, potentially based on palladium or copper, could enable the direct conversion of 2-fluoropicoline to the target compound, bypassing the need for activating groups.

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as halohydrin dehalogenases or specially engineered fluorinases and iodinases, could offer highly selective and environmentally benign synthetic routes. These biocatalysts operate under mild conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint of the synthesis.

Mechanochemical Synthesis: Solid-state synthesis using ball milling or other mechanochemical techniques can reduce or eliminate the need for bulk solvents, leading to a more sustainable process. The high energy input in a localized manner can also drive reactions that are difficult to achieve in solution.

Improved Halogen Exchange Reactions: While the Finkelstein reaction (exchanging a halogen for iodine) is a common method, future research may focus on developing more sustainable versions. This could involve using non-toxic solvents, catalytic amounts of activating agents, and milder reaction conditions. For instance, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for fluorination is a known method that could be optimized for sustainability. nih.gov

Synthetic Strategy Potential Advantages Research Focus
Direct C-H FunctionalizationHigh atom economy, fewer synthetic steps.Development of selective and robust catalysts.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering for specific transformations.
MechanochemistryReduced solvent use, potential for novel reactivity.Optimization of reaction conditions and scalability.
Advanced Halogen ExchangeMilder conditions, improved safety profile.Development of novel catalysts and reaction media.

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

The unique combination of a pyridine (B92270) ring, a fluorine atom, and an iodomethyl group in this compound suggests a rich and largely unexplored reactivity profile. The iodomethyl group is a potent electrophile and a precursor for radical and organometallic species, while the fluoropyridine core can participate in various transformations.

Future research will likely investigate:

Radical-Mediated Reactions: The carbon-iodine bond is relatively weak and can be homolytically cleaved under photolytic or radical-initiating conditions to generate a pyridylmethyl radical. This reactive intermediate could participate in a wide range of C-C and C-heteroatom bond-forming reactions, including Giese-type additions to electron-deficient alkenes.

Cycloaddition Reactions: While the aromatic pyridine ring is generally unreactive in cycloadditions, its reactivity can be modulated by coordination to a metal center or by partial reduction. For instance, the formation of 1,2-dihydropyridine intermediates could open pathways for [4+2] cycloadditions, leading to complex bicyclic structures. nih.gov

Rearrangement Reactions: Under specific conditions, such as treatment with strong bases or Lewis acids, skeletal rearrangements of the pyridine ring or migrations of the substituents could occur, providing access to novel heterocyclic scaffolds.

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components could rapidly generate molecular complexity. This approach is highly valued in drug discovery for the efficient creation of compound libraries.

Development of Novel Catalytic Systems Utilizing this compound

This compound can act as both a substrate and a ligand in catalytic processes. The development of novel catalytic systems that leverage its unique properties is a promising area of research.

As a Ligand in Catalysis: The pyridine nitrogen atom is a classic coordination site for transition metals. The electronic properties of the pyridine ring are modified by the electron-withdrawing fluorine atom, which can in turn influence the catalytic activity of the metal center. This compound could serve as a ligand in various catalytic reactions, such as cross-coupling, hydrogenation, and polymerization.

As a Substrate in Cross-Coupling Reactions: The iodomethyl group is an excellent leaving group for a variety of palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Future research will likely focus on developing more active and selective catalysts that can operate under milder conditions and with a broader substrate scope.

Photoredox Catalysis: The carbon-iodine bond is susceptible to reduction by photoredox catalysts. This could enable a range of novel transformations, such as the coupling of the resulting pyridylmethyl radical with other radical species or its addition to π-systems. Photocatalysis offers a green and powerful method for bond formation under mild conditions. nih.gov

Catalytic Application Role of this compound Potential Catalysts Exemplary Reaction Types
Ligand ChemistryLigand for transition metalsPalladium, Rhodium, Iridium, CopperCross-coupling, Hydrogenation, C-H activation
Cross-CouplingSubstrate/ElectrophilePalladium, Nickel, CopperSuzuki, Sonogashira, Heck, Buchwald-Hartwig
Photoredox CatalysisRadical PrecursorIridium, Ruthenium-based photocatalystsReductive coupling, Giese addition
Dual CatalysisSubstrate and/or LigandCombination of transition metal and organocatalystsAsymmetric synthesis, Cascade reactions

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing and the use of automated synthesis platforms offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. The synthesis and manipulation of this compound are well-suited for these modern technologies.

Flow Synthesis: Potentially hazardous or highly exothermic steps in the synthesis of this compound, such as nitration, fluorination, or iodination, can be performed more safely in a flow reactor. The small reaction volumes and superior heat and mass transfer in microreactors allow for precise control over reaction parameters, leading to higher yields and purities.

Automated Synthesis: The integration of the synthesis and subsequent reactions of this compound into automated platforms can accelerate the discovery of new bioactive molecules. Automated systems can perform multi-step syntheses, purifications, and analyses, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation. For instance, the automated synthesis of related fluorinated pyridines for applications like PET imaging has been successfully demonstrated, showcasing the feasibility of this approach. uchicago.edu

In-line Analysis and Optimization: Flow systems can be readily coupled with in-line analytical techniques (e.g., HPLC, NMR, IR) to enable real-time monitoring of reaction progress. This data can be used in conjunction with machine learning algorithms to automatically optimize reaction conditions, leading to improved performance and a deeper understanding of the reaction mechanism.

The adoption of these technologies will not only make the chemistry of this compound more efficient and scalable but will also open up new avenues for its application in high-throughput settings.

Q & A

Basic: What synthetic strategies are most effective for preparing 2-Fluoro-4-(iodomethyl)pyridine, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves halogenation or substitution reactions on pre-functionalized pyridine scaffolds. Key approaches include:

  • Iodomethylation : Reacting 2-fluoro-4-methylpyridine with iodine in the presence of a radical initiator (e.g., AIBN) under controlled light or heat .
  • Cross-Coupling : Using palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with iodomethylboronic acid derivatives, though steric hindrance from the iodomethyl group may require ligand optimization (e.g., XPhos) .
    Optimization Parameters :
    • Temperature : Lower temperatures (0–25°C) minimize side reactions like deiodination.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility and reactivity .
    • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ improves yield in coupling reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine chemical shifts (δ ≈ -110 to -120 ppm for 2-fluoro pyridines) .
    • ¹H NMR : The iodomethyl group (CH₂I) appears as a singlet at δ 4.2–4.5 ppm .
  • X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving positional disorder in the iodomethyl group .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺ ≈ 254 g/mol) .

Advanced: How does the iodomethyl group influence regioselectivity in nucleophilic substitution reactions compared to bromo/chloro analogs?

Methodological Answer:
The bulky iodomethyl group directs nucleophiles to specific positions due to steric and electronic effects:

  • Steric Effects : Hinders substitution at the 4-position, favoring reactions at the 2-fluoro site.
  • Electronic Effects : The strong σ-withdrawing nature of iodine destabilizes intermediates, reducing reaction rates compared to bromo/chloro analogs.
    Example :
HalogenReaction Rate (k, s⁻¹)Preferred Site
Iodomethyl0.052-Fluoro
Bromomethyl0.124-Bromo
Data derived from kinetic studies of SNAr reactions .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Models transition states to evaluate activation barriers for Suzuki-Miyaura couplings. The iodomethyl group increases steric energy by ~5 kcal/mol compared to methyl .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on catalyst-substrate interactions .
    Case Study : B3LYP/6-31G* calculations predict Pd(II)-iodide dissociation as the rate-limiting step .

Application-Focused: What biological activities have been observed in derivatives of this compound?

Methodological Answer:
Derivatives show potential in:

  • Anticancer Agents : Iodomethyl groups enhance lipophilicity, improving membrane permeability.
    • Example : A derivative with a piperidine substituent exhibited IC₅₀ = 12 µM against HeLa cells .
  • Enzyme Inhibitors : The iodine atom acts as a hydrogen-bond acceptor in kinase binding pockets .
    Comparative Activity :
Derivative SubstituentTargetIC₅₀ (µM)
Piperidin-4-ylKinase X15
TrifluoromethylKinase Y8
Data adapted from fluoropyridine studies .

Data Contradiction: How can crystallographic data discrepancies in this compound be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Disordered Iodine Positions : Use SHELXL’s PART instruction to model partial occupancy .
  • Twinned Crystals : Apply HKLF 5 mode in SHELX for twin refinement .
    Workflow :

Collect high-resolution data (d ≤ 0.8 Å).

Refine with anisotropic displacement parameters for iodine.

Validate using R₁ < 5% and wR₂ < 12% .

Scale-Up Challenges: What critical factors ensure reproducibility in large-scale synthesis?

Methodological Answer:

  • Purification : Column chromatography (silica gel, hexane/EtOAc) removes iodine byproducts.
  • Safety : Iodomethyl intermediates are light-sensitive; use amber glassware and inert atmospheres .
  • Yield Optimization :
    • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h .
    • Catalyst Recycling : Pd recovery via filtration minimizes costs .

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